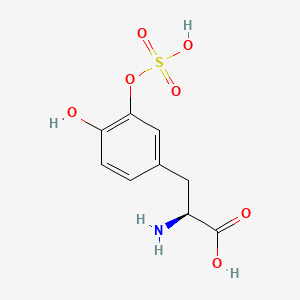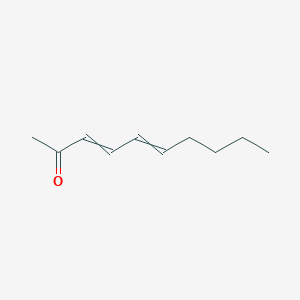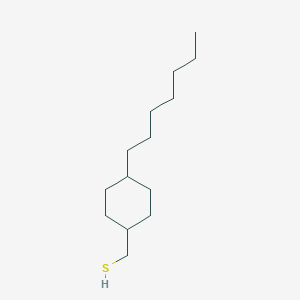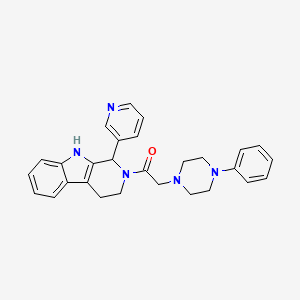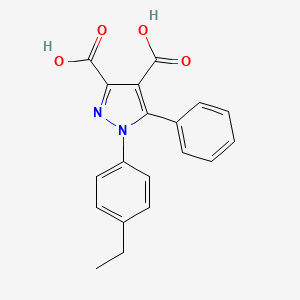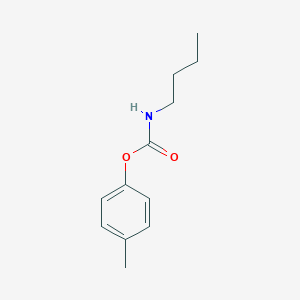
4-Methylphenyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to the carbamate functional group, which is further connected to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl butylcarbamate typically involves the reaction of 4-methylphenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
4-Methylphenyl isocyanate+Butanol→4-Methylphenyl butylcarbamate
The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylphenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with varying functional groups.
Applications De Recherche Scientifique
4-Methylphenyl butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl butylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
4-Methylphenyl butylcarbamate can be compared with other carbamate compounds, such as:
Phenyl butylcarbamate: Lacks the methyl group on the phenyl ring, leading to different chemical and biological properties.
4-Methylphenyl ethylcarbamate: Has an ethyl group instead of a butyl group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
105972-11-0 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(4-methylphenyl) N-butylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13-12(14)15-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
Clé InChI |
JKLACDDXRIXCFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


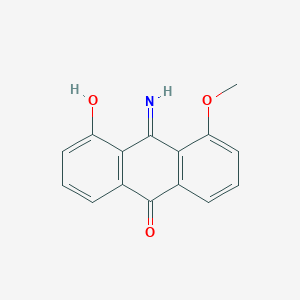
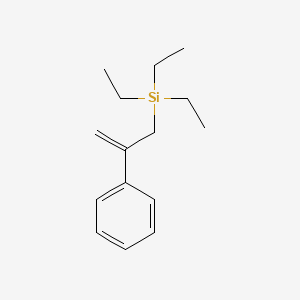
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

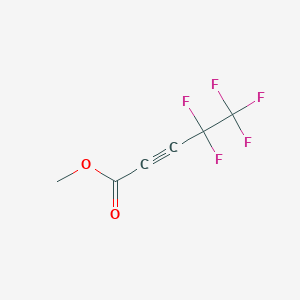
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
